molecular formula C21H26N2O3S B2432176 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1005299-87-5

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2432176
CAS No.: 1005299-87-5
M. Wt: 386.51
InChI Key: JSPRFHDSPAUPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Effects on Protein Kinase

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide exhibits potent inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A), with minimal effect on other kinases. This specificity makes it useful for studying the role of protein kinase A in various cellular processes, such as neurite outgrowth in PC12 cells (Chijiwa et al., 1990).

Interaction with Carbonic Anhydrase

Structural analysis of the interaction between carbonic anhydrase and isoquinoline sulfonamides, including compounds similar to this compound, has provided insights into designing selective inhibitors for therapeutic applications (Mader et al., 2011).

Chemical Synthesis and Structural Studies

Research on the chemical synthesis and structural properties of isoquinoline derivatives, including those structurally related to this compound, has contributed to the understanding of complex molecular interactions and the development of novel compounds with potential pharmaceutical applications (Roydhouse & Walton, 2007).

Potential Therapeutic Applications

The compound's chemical structure and its derivatives have been studied for their potential therapeutic applications, including positive inotropic effects and modulation of cardiac contractility, highlighting the compound's significance in cardiovascular research (Santangelo et al., 1994).

Properties

IUPAC Name

3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-13-18(8-10-20(17)23)22-27(25,26)19-9-7-15(3)16(4)12-19/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPRFHDSPAUPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.